molecular formula C10H8BrClN2 B8162240 6-Bromo-4-chloro-N-methylquinolin-3-amine

6-Bromo-4-chloro-N-methylquinolin-3-amine

Cat. No.: B8162240
M. Wt: 271.54 g/mol
InChI Key: MOWNIUGLCQCRRK-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-N-methylquinolin-3-amine is a quinoline derivative characterized by the presence of bromine, chlorine, and a methylamine group on its quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-N-methylquinolin-3-amine typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms onto the quinoline ring through electrophilic aromatic substitution reactions.

    Amination: Introduction of the N-methylamine group via nucleophilic substitution reactions, often using methylamine as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-N-methylquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the halogenated quinoline ring to form dihydroquinoline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroquinoline derivatives, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

6-Bromo-4-chloro-N-methylquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Employed as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-N-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-chloroquinoline: Lacks the N-methylamine group, making it less versatile in biological applications.

    4-Chloroquinoline: Lacks both bromine and N-methylamine groups, resulting in different chemical reactivity and biological activity.

    N-Methylquinolin-3-amine: Lacks halogen atoms, affecting its electronic properties and reactivity.

Uniqueness

6-Bromo-4-chloro-N-methylquinolin-3-amine is unique due to the combination of halogen atoms and the N-methylamine group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-4-chloro-N-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWNIUGLCQCRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C2C=CC(=CC2=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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